

# A Spectroscopic Showdown: Pigment Yellow 176 vs. Pigment Yellow 127

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## Compound of Interest

Compound Name: *Pigment Yellow 176*

Cat. No.: *B570959*

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In the vibrant world of organic pigments, **Pigment Yellow 176** (PY 176) and Pigment Yellow 127 (PY 127) are two prominent diarylide azo compounds that offer brilliant yellow hues for a variety of applications, primarily in the printing ink and coatings industries. While both belong to the same chemical class and share a similar diarylide backbone, their distinct substitution patterns lead to notable differences in their spectroscopic and physical properties. This guide provides a detailed spectroscopic comparison of PY 176 and PY 127, supported by experimental data and protocols for researchers, scientists, and professionals in drug development and materials science.

## Chemical and Physical Properties at a Glance

A summary of the key chemical and physical properties of **Pigment Yellow 176** and Pigment Yellow 127 is presented below, offering a foundational understanding of these two materials.

Property	Pigment Yellow 176	Pigment Yellow 127
C.I. Name	Pigment Yellow 176	Pigment Yellow 127
C.I. Number	21103	21102
CAS Number	90268-24-9	71872-67-8
Molecular Formula	C <sub>36</sub> H <sub>33</sub> Cl <sub>3</sub> N <sub>6</sub> O <sub>6</sub> <a href="#">[1]</a>	C <sub>35</sub> H <sub>32</sub> Cl <sub>2</sub> N <sub>6</sub> O <sub>5</sub> <a href="#">[2]</a>
Molecular Weight	752.04 g/mol <a href="#">[3]</a>	687.57 g/mol
Chemical Structure	Double Azo <a href="#">[3]</a>	Double Azo
Shade	Reddish Yellow <a href="#">[1]</a>	Greenish Yellow
Primary Application	Offset Inks <a href="#">[4]</a> <a href="#">[5]</a>	Printing Inks, Coatings <a href="#">[6]</a>
Light Fastness (1-8)	6 <a href="#">[7]</a>	-
Heat Resistance (°C)	200 <a href="#">[7]</a>	-

## Spectroscopic Comparison

The spectroscopic signatures of PY 176 and PY 127, primarily determined by their electronic and vibrational transitions, provide valuable insights into their molecular structure and performance characteristics.

### UV-Visible Spectroscopy

UV-Visible spectroscopy reveals information about the electronic transitions within the pigment molecules, which are directly related to their color. For azo pigments, the principal absorption bands in the visible region are attributed to  $\pi \rightarrow \pi^*$  transitions within the extensive conjugated system of the diarylide structure.

While specific, directly comparable spectra are not readily available in the public domain, based on their shades, we can infer the following:

- **Pigment Yellow 176**, with its reddish-yellow hue, is expected to have its maximum absorption ( $\lambda_{\text{max}}$ ) at a slightly longer wavelength compared to PY 127. This shift towards the

red end of the spectrum is a result of a smaller energy gap for the  $\pi \rightarrow \pi^*$  electronic transition.

- Pigment Yellow 127, exhibiting a greenish-yellow shade, would likely have its  $\lambda_{\text{max}}$  at a shorter wavelength, indicating a larger energy gap for the  $\pi \rightarrow \pi^*$  transition.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectra of both PY 176 and PY 127 are expected to show characteristic peaks corresponding to the vibrations of their shared and unique structural features. Although specific spectra for a side-by-side comparison are not available, a general analysis based on their structures would anticipate the following characteristic absorption bands:

- N-H Stretching: Around 3200-3400  $\text{cm}^{-1}$ , corresponding to the amide groups.
- C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2800-3100  $\text{cm}^{-1}$  region.
- C=O Stretching: Strong absorption bands around 1650-1690  $\text{cm}^{-1}$  are characteristic of the amide carbonyl groups.
- N=N Stretching: The azo group, central to the chromophore, exhibits a characteristic stretching vibration, although its intensity can be weak and its position variable (typically around 1400-1450  $\text{cm}^{-1}$ ).
- Aromatic C=C Stretching: Multiple bands in the 1450-1600  $\text{cm}^{-1}$  region are indicative of the aromatic rings.
- C-N Stretching: Vibrations of the C-N bonds are expected in the 1200-1350  $\text{cm}^{-1}$  range.
- C-Cl Stretching: The presence of chlorine atoms in both molecules will give rise to C-Cl stretching bands, typically in the 600-800  $\text{cm}^{-1}$  region. The different number and positions of chlorine atoms in PY 176 and PY 127 may lead to distinguishable patterns in this region of their respective FTIR spectra.

## Experimental Protocols

To obtain the spectroscopic data for a direct comparison of **Pigment Yellow 176** and Pigment Yellow 127, the following experimental methodologies are recommended.

## UV-Visible Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh a small amount of the pigment (e.g., 1-5 mg).
  - Dissolve the pigment in a suitable solvent in which it is soluble (e.g., dimethylformamide, chloroform, or toluene) to prepare a stock solution of known concentration.
  - Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.
- Instrumentation and Measurement:
  - Use a double-beam UV-Visible spectrophotometer.
  - Set the wavelength range from 200 to 800 nm.
  - Use the pure solvent as a blank to calibrate the instrument.
  - Measure the absorbance of each standard solution.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each pigment.

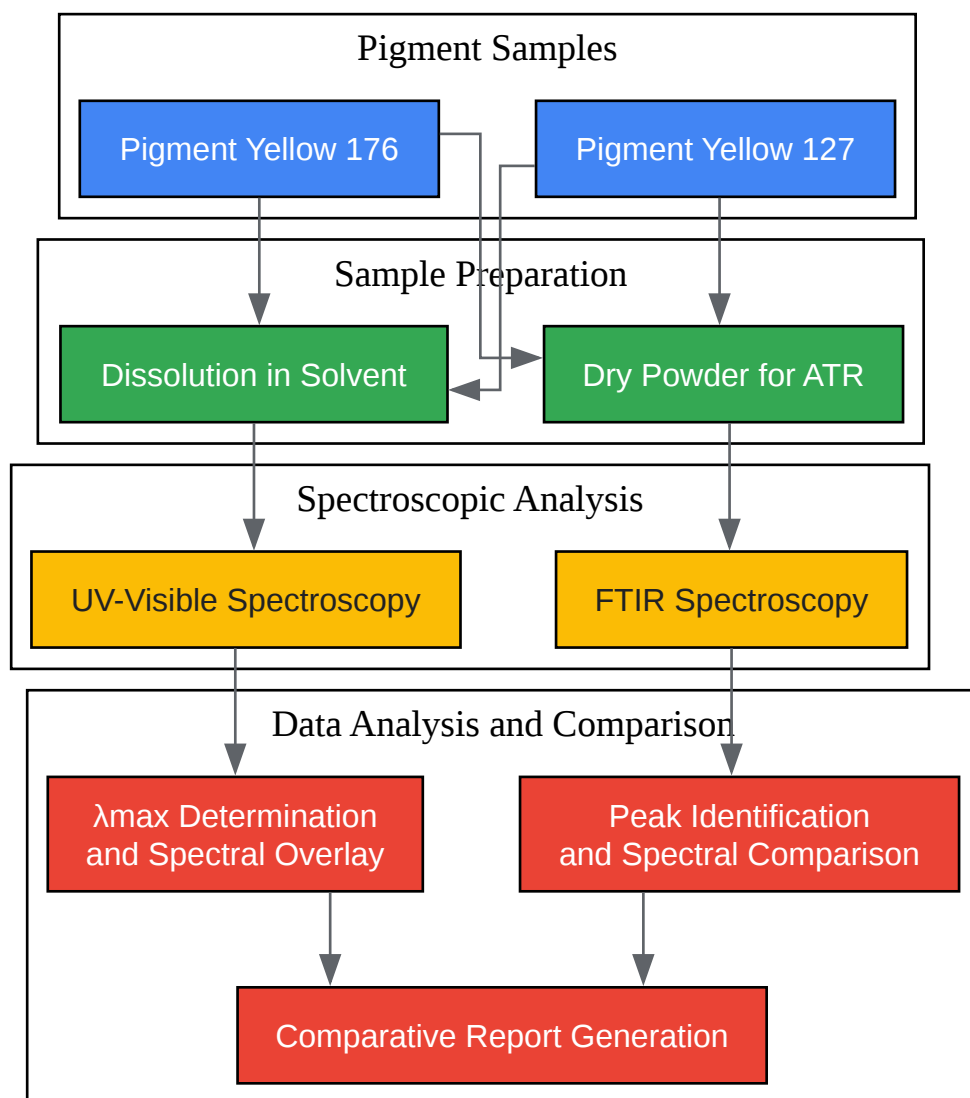
## Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the dry pigment powder directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation and Measurement:

- Use an FTIR spectrometer equipped with an ATR accessory.
- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- Typically, spectra are recorded in the mid-IR range ( $4000$  to  $400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

## Experimental Workflow

The logical flow for a comprehensive spectroscopic comparison of **Pigment Yellow 176** and **Pigment Yellow 127** is illustrated in the diagram below.



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Caption: Workflow for the spectroscopic comparison of PY 176 and PY 127.

## Conclusion

**Pigment Yellow 176** and Pigment Yellow 127, while both diarylide azo pigments, exhibit distinct characteristics owing to their different chemical structures. The reddish-yellow shade of PY 176 and the greenish-yellow shade of PY 127 are direct consequences of their unique electronic environments, which can be quantified using UV-Visible spectroscopy. Furthermore, FTIR spectroscopy provides a detailed fingerprint of their molecular structures, allowing for the identification of key functional groups and subtle structural differences. The experimental protocols and workflow provided in this guide offer a systematic approach for researchers to conduct a thorough and objective spectroscopic comparison of these two important industrial pigments. Such comparative data is crucial for selecting the appropriate pigment to meet the specific coloristic and performance requirements of a given application.

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## References

- 1. DuraPrint®S6176 Pigment Yellow 176 | Fineland Chem [finelandchem.com]
- 2. C.I. Pigment Yellow 127 | C<sub>35</sub>H<sub>32</sub>Cl<sub>2</sub>N<sub>6</sub>O<sub>5</sub> | CID 71306913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dyestuffintermediates.com [dyestuffintermediates.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Pigment Yellow 176 - SY Chemical Co., Ltd. [sypigment.com]
- 6. chempoint.com [chempoint.com]
- 7. epsilonpigments.com [epsilonpigments.com]
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